2-(3,4-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(3,4-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one” is a complex organic molecule that contains a chromeno[2,3-d]pyrimidin-4-one core structure. This core is substituted with a 3,4-dimethoxyphenyl group at the 2-position and a methyl group at the 7-position .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The chromeno[2,3-d]pyrimidin-4-one core, the 3,4-dimethoxyphenyl group, and the methyl group would all contribute to its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, melting point, boiling point, and stability .Wissenschaftliche Forschungsanwendungen
- Ribosomal incorporation of β-amino acids into nascent peptides is less efficient than that of canonical α-amino acids. Researchers have engineered a tRNA chimera called tRNA Pro1E2, which efficiently recruits EF-Tu and EF-P. This tRNA improves β-amino acid incorporation, allowing for the elongation of up to ten consecutive β-amino acids .
- The enhancement effect of anticodon arm mutations differs depending on the codon used for β-amino acid incorporation. Optimized anticodon arm sequences for specific codons (CCG, CAU, CAG, ACU, and UGG) enable the simultaneous introduction of multiple β-amino acids into model peptides, including macrocyclic scaffolds .
- Pyridopyrimidine derivatives, including CCG-160504, exhibit therapeutic potential. These compounds are relevant in drug development due to their biological activity. They are used in various therapeutic targets, such as breast cancer drugs (e.g., palbociclib) and potential treatments for rheumatoid arthritis (e.g., dilmapimod) .
- The pyridopyrimidine scaffold has been studied extensively, and its presence in relevant drugs underscores its importance. Researchers explore synthetic protocols to prepare these derivatives and investigate their biological effects .
- Pyrrolo[2,3-d]pyrimidine derivatives, a subset of pyridopyrimidines, exhibit strong anticancer activity. These compounds serve as efficient tools for DNA interaction. Their unique structures and biological properties make them promising candidates for cancer therapy .
- Specific derivatives, such as N4-alkyl-N2-phenyl-pyrrolo[2,3-d]pyrimidines, have been studied for their antitumor effects .
- β-Amino acids, including those incorporated using tRNA Pro1E2, possess stronger turn/helix-inducing abilities than α-amino acids. Peptides comprised of β-amino acids can fold into unique and stable structures called foldamers. These structures have potential applications in drug design and molecular recognition .
- The pyridopyrimidine moiety contributes to the stability and unique folding patterns of these macrocyclic peptides, making them valuable in drug discovery .
Ribosomal Incorporation of β-Amino Acids
Therapeutic Potential and Drug Development
Anticancer Activity and DNA Interaction
Macrocyclic Peptides and Foldamers
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-7-methyl-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-11-4-6-15-13(8-11)9-14-19(23)21-18(22-20(14)26-15)12-5-7-16(24-2)17(10-12)25-3/h4-8,10H,9H2,1-3H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCQIMVKLFECSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2)C(=O)NC(=N3)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.